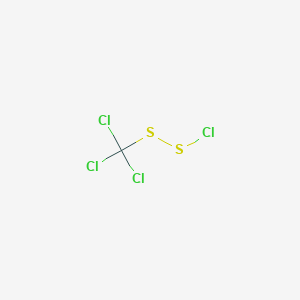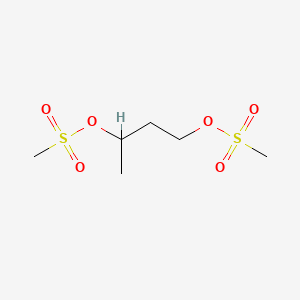
2-(Pentafluorophenyl)acetamide
Overview
Description
2-(Pentafluorophenyl)acetamide is an organic compound with the molecular formula C₈H₄F₅NO. It is characterized by the presence of a pentafluorophenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Pentafluorophenyl)acetamide can be synthesized through a Passerini three-component reaction. This involves the reaction of methacrylic acid, 2,3,4,5,6-pentafluorobenzaldehyde, and various isocyanides in water. The reaction typically yields the desired product in near-quantitative isolated yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the aforementioned Passerini reaction, which can be scaled up for industrial applications. The reaction conditions, such as temperature and solvent choice, can be optimized to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Pentafluorophenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic substitution reactions, particularly with thiols.
Polymerization Reactions: The compound can be used in the synthesis of functional polymers through RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.
Common Reagents and Conditions:
Polymerization Conditions: RAFT polymerization can be conducted using methyl methacrylate, tert-butyl methacrylate, and poly(ethylene glycol) methyl ether methacrylate as comonomers.
Major Products:
Scientific Research Applications
2-(Pentafluorophenyl)acetamide has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the preparation of functional polymers and single-chain polymer nanoparticles, which have applications in drug delivery and protein mimicry.
Bioconjugation Chemistry: Pentafluorophenyl-functional polymers derived from this compound are employed in bioconjugation reactions to attach various biomolecules, such as peptides and proteins.
Mechanism of Action
The mechanism of action of 2-(Pentafluorophenyl)acetamide primarily involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the aromatic carbon atoms, making them more susceptible to nucleophilic attack. This property is exploited in substitution reactions with thiols and other nucleophiles .
Comparison with Similar Compounds
2-(Methacryloyloxy)-2-(pentafluorophenyl)acetamide: This compound is similar in structure but contains a methacryloyloxy group, making it suitable for polymerization reactions.
Pentafluorophenyl Acrylate: Another related compound, which is used in the synthesis of functional polymers.
Uniqueness: 2-(Pentafluorophenyl)acetamide is unique due to its combination of a pentafluorophenyl group and an acetamide moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11/h1H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVZQUNYUHWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294546 | |
| Record name | 2-(Pentafluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-20-3 | |
| Record name | NSC97012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pentafluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-Bithieno[3,2-b]thiophene](/img/structure/B3055458.png)










